Sodium ionophore III
Overview
Description
Sodium Ionophore III, also known as N,N,N’,N’-Tetracyclohexyl-1,2-phenylenedioxydiacetamide, is a chemical compound widely used in the field of ion-selective electrodes. It is a highly effective receptor for sodium ions, facilitating their transport across cell membranes and synthetic membranes. This compound is particularly valuable in analytical chemistry for the selective detection and measurement of sodium ion activity in various samples .
Mechanism of Action
Target of Action
Sodium Ionophore III, also known as ETH2120, primarily targets sodium ions (Na+) . It facilitates the transport of Na+ ions through lipid membranes . This ionophore can be used to equilibrate intracellular and extracellular Na+ concentrations .
Mode of Action
This compound operates as a carrier ionophore . It binds to sodium ions and shields their charge from the surrounding environment . This makes it easier for the sodium ions to pass through the hydrophobic interior of the lipid membrane . The ionophore can reversibly bind and transport ions through biological membranes in the absence of a protein pore . This can disrupt the membrane potential .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion homeostasis within cells . By facilitating the transport of Na+ ions across the cell membrane, this compound disrupts the sodium ion concentration gradient that is essential for nutrient uptake, regulation of other intracellular ions and solutes, and generation and transmission of electrical impulses in excitable cells .
Pharmacokinetics
It’s known that the acetoxymethyl (am) ester form of similar ion indicators is non-invasive and is a popular method for loading fluorescent ion indicators into cells . These esters make the molecule hydrophobic enough to be membrane permeant . Once inside the cell, non-specific esterases found in almost all cell types, hydrolyze the esters back to the polyanionic form necessary for water-solubility, retention in the cell, and sensing ions .
Result of Action
The primary result of this compound’s action is the disruption of the sodium ion concentration gradient across the cell membrane . This disruption can have various effects depending on the cell type and the physiological context. For instance, in excitable cells such as neurons, this could potentially affect the generation and transmission of electrical impulses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, carrier ionophores like this compound become unable to transport ions under very low temperatures . Additionally, the presence of other ions in the environment could potentially affect the selectivity and efficiency of this compound .
Biochemical Analysis
Biochemical Properties
Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .
Cellular Effects
This compound influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .
Transport and Distribution
This compound is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Ionophore III involves the reaction of 1,2-phenylenedioxydiacetic acid with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The purification steps may include chromatography and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium Ionophore III primarily undergoes complexation reactions with sodium ions. It forms stable complexes by binding to sodium ions through its oxygen and nitrogen atoms. This complexation is reversible, allowing the ionophore to release the sodium ions under certain conditions .
Common Reagents and Conditions: The complexation reactions typically occur in the presence of solvents such as nitrobenzene or dichloromethane. The reaction conditions are mild, usually at room temperature, and do not require any additional reagents .
Major Products Formed: The major product of the complexation reaction is the sodium-ionophore complex, which can be used in various analytical applications. This complex is stable and can be detected using potentiometric or spectroscopic methods .
Scientific Research Applications
Sodium Ionophore III has a wide range of applications in scientific research:
Chemistry:
- Used in the development of ion-selective electrodes for the detection of sodium ions in various samples, including blood, plasma, and serum .
- Employed in the preparation of sodium-selective membranes for sensors and analytical devices .
Biology:
- Facilitates the study of sodium ion transport across cell membranes, providing insights into cellular processes and ion channel functions .
Medicine:
- Used in clinical diagnostics to measure sodium ion concentrations in biological fluids, aiding in the diagnosis of electrolyte imbalances and related conditions .
Industry:
Comparison with Similar Compounds
- Sodium Ionophore VI
- Potassium Ionophore I
- Calcium Ionophore II
Comparison: Sodium Ionophore III is unique in its high selectivity and affinity for sodium ions compared to other ionophores. While Sodium Ionophore VI also binds to sodium ions, it has different binding kinetics and stability. Potassium Ionophore I and Calcium Ionophore II are selective for potassium and calcium ions, respectively, and do not exhibit the same affinity for sodium ions .
This compound’s ability to form stable complexes with sodium ions makes it particularly valuable in applications requiring precise and selective sodium ion detection and measurement.
Properties
IUPAC Name |
N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBLFCTFPAHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346631 | |
Record name | Sodium ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81686-22-8 | |
Record name | Sodium ionophore III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81686-22-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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